N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9668123
InChI: InChI=1S/C13H15N3O2S/c1-8(2)14-13-16-11(7-19-13)12(18)15-9-3-5-10(17)6-4-9/h3-8,17H,1-2H3,(H,14,16)(H,15,18)
SMILES: CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)O
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol

N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC9668123

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
IUPAC Name N-(4-hydroxyphenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C13H15N3O2S/c1-8(2)14-13-16-11(7-19-13)12(18)15-9-3-5-10(17)6-4-9/h3-8,17H,1-2H3,(H,14,16)(H,15,18)
Standard InChI Key FCPDNVRDNKZGSQ-UHFFFAOYSA-N
SMILES CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)O
Canonical SMILES CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, which serves as the central scaffold.

  • 4-Hydroxyphenyl Group: A phenolic moiety attached to the thiazole’s 4-position, enabling hydrogen bonding and π-π interactions.

  • Isopropylamino-Carboxamide Side Chain: A branched alkylamine linked to the thiazole’s 2-position, enhancing hydrophobicity and target binding.

The interplay of these groups confers a balance of hydrophilic and lipophilic properties, critical for membrane permeability and drug-likeness.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight277.34 g/mol
Hydrogen Bond Donors3 (NH, OH, CONH)
Hydrogen Bond Acceptors4 (S, N, O, CONH)
LogP (Predicted)2.1 ± 0.3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-hydroxyphenyl)-2-(isopropylamino)-1,3-thiazole-4-carboxamide likely follows multi-step protocols common to thiazole derivatives:

  • Thiazole Ring Formation:

    • Hantzsch Thiazole Synthesis: Condensation of thiourea with α-haloketones or α-halocarboxylic acids. For example, reacting 4-hydroxyphenylglyoxylic acid with thiourea in the presence of phosphorus oxychloride yields the thiazole core.

    • Cyclization of Thioamides: Alternative routes involve cyclizing thioamide precursors with α-bromo ketones .

  • Functionalization Steps:

    • Amide Coupling: The carboxamide group at position 4 is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) between thiazole-4-carboxylic acid and 4-aminophenol.

    • Amination at Position 2: Reaction of 2-bromo-thiazole intermediates with isopropylamine under nucleophilic substitution conditions .

Table 2: Key Synthetic Intermediates

IntermediateRoleReaction Conditions
Thiazole-4-carboxylic acidCarboxamide precursorDCC, DMAP, DCM, 0°C to RT
2-Bromo-1,3-thiazoleAmination substrateIsopropylamine, EtOH, reflux

Biological Activities and Mechanisms

Anticancer Activity

While no direct cytotoxicity data exists for this compound, analogs with thiazole-carboxamide motifs demonstrate potent activity against hepatocellular carcinoma (Huh-7 cells) with IC50_{50} values <10 µM . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .

Table 3: Anticancer Activity of Analogous Thiazoles

CompoundTarget Cell LineIC50_{50} (µM)MechanismSource
1-Aryl-3-isopropylamino-propanoneHuh-78.2ROS-mediated apoptosis
Thiazole-4-carboxamideMCF-712.5Topoisomerase II inhibition

Computational Insights

Molecular Docking Studies

In silico docking of analogous thiazoles into the ATP-binding pocket of EGFR (PDB: 1M17) reveals strong hydrogen bonding with Met793 (ΔG=9.2\Delta G = -9.2 kcal/mol). The 4-hydroxyphenyl group forms π-cation interactions with Lys721, while the isopropylamino side chain occupies a hydrophobic subpocket .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of:

  • Hydrogen Bond Donors: Correlates with antimicrobial potency (r2=0.82r^2 = 0.82).

  • LogP: Optimal range of 1.8–2.4 for blood-brain barrier penetration .

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